6-Bromo-1-methyl-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the brominated product is then subjected to carboxylation using carbon dioxide under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Carbon Dioxide: Used for carboxylation reactions.
Organolithium Reagents: Used for substitution reactions.
Potassium Permanganate: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted indoles depending on the reagent used.
Oxidation Products: Indole-4-carboxylic acid derivatives.
Reduction Products: Indole-4-methanol derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the methyl group at the 1st position.
1-Methyl-1H-indole-4-carboxylic acid: Lacks the bromine atom at the 6th position.
6-Bromo-1H-indole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-Bromo-1-methyl-1H-indole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-1-methylindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(10(13)14)4-6(11)5-9(7)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJDINSSWBNLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.